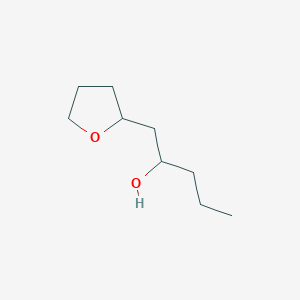
(3,4-Dioxo-2-phenylcyclobuten-1-yl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dioxo-2-phenylcyclobuten-1-yl)methyl acetate is a chemical compound with a unique structure that includes a cyclobutene ring substituted with phenyl and acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dioxo-2-phenylcyclobuten-1-yl)methyl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenyl-substituted cyclobutenedione with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-throughput screening and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dioxo-2-phenylcyclobuten-1-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
(3,4-Dioxo-2-phenylcyclobuten-1-yl)methyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (3,4-Dioxo-2-phenylcyclobuten-1-yl)methyl acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the context of its use and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
(3,4-Dioxo-2-phenylcyclobuten-1-yl)methyl benzoate: Similar structure but with a benzoate group instead of acetate.
(3,4-Dioxo-2-phenylcyclobuten-1-yl)methyl propionate: Similar structure but with a propionate group.
Uniqueness
(3,4-Dioxo-2-phenylcyclobuten-1-yl)methyl acetate is unique due to its specific functional groups, which confer distinct reactivity and properties. Its acetate group makes it more reactive in certain substitution reactions compared to its benzoate and propionate analogs.
Properties
CAS No. |
81758-54-5 |
|---|---|
Molecular Formula |
C13H10O4 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
(3,4-dioxo-2-phenylcyclobuten-1-yl)methyl acetate |
InChI |
InChI=1S/C13H10O4/c1-8(14)17-7-10-11(13(16)12(10)15)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
InChI Key |
MQXZSRNYAQPRAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=C(C(=O)C1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(Dimethylamino)propyl]-3-methyl-1-phenylindol-2-one;hydrochloride](/img/structure/B14015699.png)
![6-Iodo-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14015703.png)



![5-(Benzyloxy)bicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14015743.png)
![1-Bromo-4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B14015747.png)
![2-[(4-Chlorophenyl)methyl]pent-4-enehydrazide](/img/structure/B14015767.png)






